Orthogonal Deprotection Selectivity: Cbz vs. Boc Under Hydrogenolysis Conditions
N-Carbobenzyloxyalanine (Cbz-L-alanine) exhibits complete resistance to acidic conditions that readily cleave Boc groups, enabling orthogonal protection schemes. Conversely, the Cbz group is cleanly removed by catalytic hydrogenolysis, a condition under which the Boc group is completely stable . This orthogonal stability profile is the primary basis for selecting Cbz over Boc in synthetic routes requiring sequential deprotection steps or compatibility with acid-labile functionalities .
| Evidence Dimension | Deprotection Method and Orthogonality |
|---|---|
| Target Compound Data | Cbz group: Stable to acids (e.g., TFA, HCl/dioxane); Cleaved by catalytic hydrogenolysis (H₂/Pd) |
| Comparator Or Baseline | Boc group (N-Boc-L-alanine): Cleaved by acids (e.g., TFA, HCl); Stable to catalytic hydrogenolysis |
| Quantified Difference | Not applicable (binary orthogonal selectivity) |
| Conditions | Standard peptide chemistry deprotection protocols |
Why This Matters
This orthogonal selectivity enables the design of complex multi-step syntheses where protecting groups can be removed in a precise, sequential manner without affecting other sensitive functional groups, a key criterion for selecting Cbz-protected alanine over Boc-protected alanine.
